molecular formula C16H22Cl2N2O2S B070515 Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride CAS No. 160518-47-8

Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride

Cat. No. B070515
M. Wt: 377.3 g/mol
InChI Key: STUOBGCQLASOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride is a chemical compound that has been extensively studied for its scientific research applications. This compound is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism Of Action

The mechanism of action of Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride is not fully understood. However, it is believed to act through the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride may increase the levels of acetylcholine in the brain, which could potentially improve cognitive function.

Biochemical And Physiological Effects

Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to have antioxidant properties, which could potentially protect against oxidative stress and inflammation. Additionally, this compound has been shown to have antimicrobial properties, which could make it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride in laboratory experiments is its ability to inhibit acetylcholinesterase. This makes it a useful tool for investigating the role of acetylcholine in various physiological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be further investigated for its antimicrobial properties, with the goal of developing new antibiotics. Finally, the mechanism of action of Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride could be further studied to gain a better understanding of its potential therapeutic applications.

Synthesis Methods

The synthesis of Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride involves the reaction of 4'-butoxy-3'-chloroacetophenone with 1-methyl-2-imidazolin-2-thiol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the monohydrochloride salt.

Scientific Research Applications

Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride has been used extensively in scientific research for its potential therapeutic applications. It has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its antimicrobial and anti-inflammatory properties.

properties

CAS RN

160518-47-8

Product Name

Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride

Molecular Formula

C16H22Cl2N2O2S

Molecular Weight

377.3 g/mol

IUPAC Name

1-(4-butoxy-3-chlorophenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]ethanone;hydrochloride

InChI

InChI=1S/C16H21ClN2O2S.ClH/c1-3-4-9-21-15-6-5-12(10-13(15)17)14(20)11-22-16-18-7-8-19(16)2;/h5-6,10H,3-4,7-9,11H2,1-2H3;1H

InChI Key

STUOBGCQLASOAB-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl

Other CAS RN

160518-47-8

synonyms

1-(4-butoxy-3-chloro-phenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sul fanyl]ethanone hydrochloride

Origin of Product

United States

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